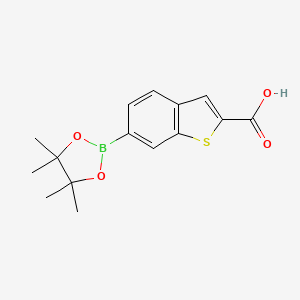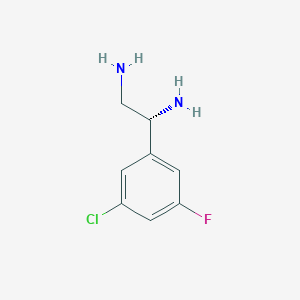
4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral properties . This particular compound has a unique structure that combines a fluorophenyl group with a dihydrofuran ring and a benzenesulfonamide moiety, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves several steps. One common method includes the amidation reaction, where the fluorophenyl group is introduced to the benzenesulfonamide moiety . The reaction conditions typically involve the use of reagents such as acetic acid and various catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and continuous flow processes to achieve high efficiency .
Analyse Chemischer Reaktionen
4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound’s unique structure allows it to interact with various cellular pathways, contributing to its antitumor and antidiabetic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide include:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the benzenesulfonamide moiety but differs in the presence of a bromine atom instead of the dihydrofuran ring.
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid: This compound has a similar fluorophenyl group but is part of a pyrazole ring system.
The uniqueness of this compound lies in its combination of structural elements, which confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C18H16FNO4S |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
4-[4-(3-fluorophenyl)-2,2-dimethyl-5-oxofuran-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16FNO4S/c1-18(2)16(11-6-8-14(9-7-11)25(20,22)23)15(17(21)24-18)12-4-3-5-13(19)10-12/h3-10H,1-2H3,(H2,20,22,23) |
InChI-Schlüssel |
ZEAODZDSCJJYFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


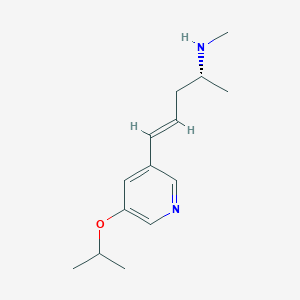

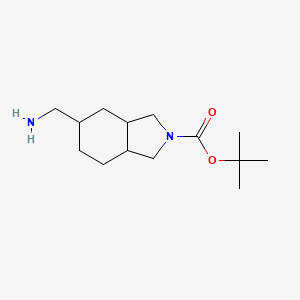


![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
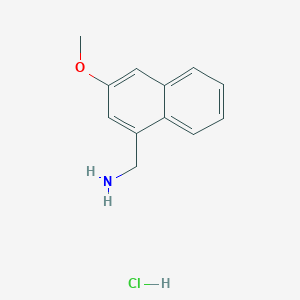
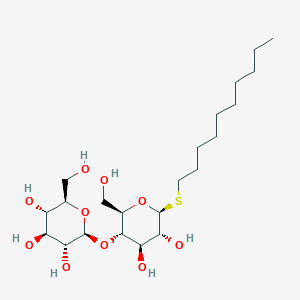
![7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030675.png)
![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)

